beta-D-Arabinofuranosylamine

Medicinal Chemistry Glycoscience Nucleoside Synthesis

Beta-D-Arabinofuranosylamine (CAS 68331-73-7) is a glycosylamine of the pentose D-arabinose, characterized by an amino group at the anomeric carbon. It serves as a foundational intermediate in the synthesis of arabinonucleoside analogs—a class of therapeutic agents that includes antivirals and antineoplastics.

Molecular Formula C5H11NO4
Molecular Weight 149.15 g/mol
CAS No. 68331-73-7
Cat. No. B12657652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-Arabinofuranosylamine
CAS68331-73-7
Molecular FormulaC5H11NO4
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)N)O)O)O
InChIInChI=1S/C5H11NO4/c6-5-4(9)3(8)2(1-7)10-5/h2-5,7-9H,1,6H2/t2-,3-,4+,5-/m1/s1
InChIKeyUUSMORJRYZFLSS-SQOUGZDYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-D-Arabinofuranosylamine (CAS 68331-73-7): A Stereodefined Scaffold for Arabinonucleoside Synthesis


Beta-D-Arabinofuranosylamine (CAS 68331-73-7) is a glycosylamine of the pentose D-arabinose, characterized by an amino group at the anomeric carbon. It serves as a foundational intermediate in the synthesis of arabinonucleoside analogs—a class of therapeutic agents that includes antivirals and antineoplastics. Its defining structural feature is the β-D-arabinofuranosyl configuration, which establishes the critical stereochemical orientation of the nucleobase attachment site, influencing the biological activity and metabolic stability of downstream nucleoside products. The compound's core utility lies in its function as a versatile amine donor and glycosyl precursor in stereoselective glycosylation reactions . As a white to off-white crystalline solid with a molecular weight of 149.15 g/mol, it is characterized by 4 hydrogen bond donors, 5 hydrogen bond acceptors, and 1 rotatable bond .

Beta-D-Arabinofuranosylamine (CAS 68331-73-7): Why Generic Substitution of Arabinonucleoside Precursors Fails


Generic substitution among arabinofuranosylamine derivatives is precluded by the strict stereochemical and functional group requirements of downstream enzymatic and chemical reactions. The β-D-arabinofuranosyl configuration is a non-negotiable determinant of anomeric specificity in glycosylation steps, directly dictating the stereochemical outcome at the nucleobase attachment site. Alternative isomers, such as the α-anomer or L-enantiomer, yield distinct spatial arrangements that can abolish recognition by activating kinases or render the final nucleoside susceptible to rapid deamination or efflux. Furthermore, modifications to the sugar hydroxylation pattern (e.g., 2′-deoxy or 2′-fluoro analogs) introduce variable hydrogen bonding and electronic profiles that alter the reactivity of the amino group as a nucleophile. The use of beta-D-Arabinofuranosylamine (68331-73-7) ensures the precise stereochemical fidelity required for generating biologically active arabinonucleosides with defined therapeutic potential. The quantitative evidence below details the specific, measurable parameters that distinguish this compound from its closest analogs and justify its selection in research and development workflows .

Beta-D-Arabinofuranosylamine (CAS 68331-73-7): Quantitative Differential Evidence for Informed Procurement


Stereochemical Purity of β-D-Arabinofuranosylamine Confers Anomeric Specificity in Glycosylation

Beta-D-Arabinofuranosylamine (68331-73-7) is defined by its specific β-anomeric configuration at C1. This stereochemistry is the primary determinant of anomeric specificity in the synthesis of bioactive arabinonucleosides. In contrast, the α-anomer or racemic mixtures of arabinofuranosylamines yield a different spatial orientation of the amino group, which can result in the formation of inactive or less potent nucleoside diastereomers. For instance, in the synthesis of 9-β-D-arabinofuranosyladenine (ara-A), the use of a pure β-configured starting material is critical for achieving the desired β-N9 glycosidic linkage. While direct quantitative data on anomeric purity thresholds for this specific intermediate are not available, class-level inference from related glycosylamine chemistry indicates that anomeric purity exceeding 98% is typically required to avoid significant yield loss due to competing reactions and difficult separations of diastereomeric products .

Medicinal Chemistry Glycoscience Nucleoside Synthesis

Beta-D-Arabinofuranosylamine as a Reactive Intermediate for the Synthesis of 9-β-D-Arabinofuranosyladenine (Ara-A)

Beta-D-Arabinofuranosylamine is a key intermediate in the synthesis of the antiviral drug 9-β-D-arabinofuranosyladenine (Ara-A, vidarabine). Ara-A exhibits an in vitro minimum inhibitory concentration (MIC100) of 3.2 μg/mL against Herpes Simplex Virus type 1 (HSV-1) in Vero cells [1]. In contrast, its deaminated metabolite, 9-β-D-arabinofuranosylhypoxanthine (ara-Hx), has an MIC100 of 32 μg/mL, representing a 10-fold reduction in antiviral potency. This differential activity is directly linked to the metabolic stability of the adenine nucleoside, which is itself dependent on the stereochemical integrity of the arabinofuranosyl moiety installed via the precursor beta-D-Arabinofuranosylamine. The 10-fold difference in potency highlights the critical importance of selecting a synthetic route that yields the correct β-D-arabinofuranosyladenine configuration, a route for which beta-D-Arabinofuranosylamine is a fundamental building block.

Antiviral Agents Nucleoside Analogs Drug Synthesis

Comparative Reactivity of Beta-D-Arabinofuranosylamine in Flow Chemistry for Iminosugar-C-Glycoside Synthesis

Beta-D-Arabinofuranosylamine demonstrates specific utility as a substrate in stereoselective additions of organometallic reagents, enabling the efficient synthesis of complex iminosugar-C-glycosides. A hybrid protocol involving the addition of benzylmagnesium chloride to a (SR)-arabinofuranosylamine substrate in flow at room temperature, combined with a batch cyclization step, has been described for the first time [1]. This methodology leverages the inherent reactivity of the arabinofuranosylamine nitrogen and the stereodirecting effects of the carbohydrate scaffold. While this study did not provide a direct comparator for alternative amine substrates, it establishes a benchmark for the compound's reactivity under flow conditions. The ability to perform this transformation in a continuous flow setup offers advantages in terms of heat transfer, mixing, and scalability compared to traditional batch processes.

Flow Chemistry Glycomimetics Synthetic Methodology

Physicochemical Properties of Beta-D-Arabinofuranosylamine Define Its Handling and Formulation Parameters

The fundamental physicochemical properties of beta-D-Arabinofuranosylamine (CAS 68331-73-7) are defined by computational models. It has a molecular weight of 149.15 g/mol, 4 hydrogen bond donors, 5 hydrogen bond acceptors, and 1 rotatable bond . These values are distinct from common related compounds like 2-deoxy-2-fluoro-β-D-arabinofuranosylamine, which, due to the substitution of a hydroxyl group with a fluorine atom, would exhibit a higher molecular weight (e.g., 167.14 g/mol for the 2-fluoro analog) and altered hydrogen bonding capacity (one fewer H-bond donor). This difference in hydrogen bonding profile can significantly impact solubility, crystal packing, and intermolecular interactions, which are critical parameters for compound handling, storage, and use in synthetic reactions. The specific hydrogen bond donor/acceptor ratio of 4:5 for beta-D-Arabinofuranosylamine provides a predictable interaction profile that can be leveraged in crystallization and formulation development.

Preformulation Physicochemical Characterization Compound Management

Beta-D-Arabinofuranosylamine (CAS 68331-73-7): Best Research and Industrial Application Scenarios Based on Differential Evidence


Stereospecific Synthesis of Antiviral Arabinonucleosides (e.g., Ara-A)

Utilize beta-D-Arabinofuranosylamine as the chiral pool starting material or key intermediate in the multi-step synthesis of 9-β-D-arabinofuranosyladenine (Ara-A) and related antiviral purine nucleosides. The defined β-configuration of the sugar ensures the correct anomeric outcome during glycosylation, which is essential for achieving the 10-fold higher antiviral potency of Ara-A compared to its deaminated metabolite [1]. This application is particularly relevant for medicinal chemistry groups developing novel antiviral agents and process chemistry teams optimizing synthetic routes for known nucleoside drugs [1].

Development of Iminosugar-C-Glycosides via Flow Chemistry

Employ beta-D-Arabinofuranosylamine as a reactive substrate in stereoselective Grignard addition reactions under continuous flow conditions. This methodology facilitates the synthesis of iminosugar-C-glycosides, which are valuable glycomimetic scaffolds for enzyme inhibition. The compound's compatibility with room-temperature flow protocols enables scalable and controlled production of these complex molecules, offering advantages in process safety and efficiency over traditional batch methods [2].

Crystallization and Preformulation Studies of Hydrophilic Intermediates

Leverage the specific hydrogen bonding capacity of beta-D-Arabinofuranosylamine (4 donors, 5 acceptors) in crystallization screening and preformulation development. The compound's high hydrogen bond donor count contributes to a predictable intermolecular interaction profile, which can be exploited to obtain stable crystalline forms for long-term storage and to understand its behavior in various solvent systems. This is in contrast to less hydroxylated analogs, such as 2-deoxy-2-fluoro derivatives, which exhibit reduced hydrogen bonding potential .

Reference Standard for Anomeric Purity Analysis

Procure beta-D-Arabinofuranosylamine as a reference standard to establish analytical methods (e.g., HPLC, NMR) for determining the anomeric purity of arabinofuranosylamine batches or related intermediates. Given that the β-anomer is the desired configuration for synthesizing bioactive nucleosides, a pure reference is essential for quality control and ensuring that subsequent glycosylation reactions proceed with high stereoselectivity .

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